3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile is a complex organic compound belonging to the class of coumarins, which are known for their diverse biological and pharmaceutical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where 6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-ylmethylamine reacts with cyanoacetamide in the presence of a base such as piperidine. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the coumarin core.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Coumarins, including this compound, exhibit antifungal, antibacterial, and antiviral properties, making them valuable in biological research.
Medicine: The compound has potential therapeutic applications, such as anti-inflammatory, anticoagulant, and anticancer activities.
Industry: It is used in the manufacture of fragrances, flavors, and dyes due to its unique chemical structure and properties.
Mechanism of Action
The mechanism by which 3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Coumarin: The parent compound with similar biological activities.
7-Hydroxycoumarin (Scopoletin): A hydroxylated derivative with enhanced biological activity.
4-Hydroxycoumarin: Another hydroxylated derivative with different pharmacological properties.
Properties
IUPAC Name |
3-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl-methylamino]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-22(9-5-8-21)13-15-10-20(24)25-19-12-16(18(23)11-17(15)19)14-6-3-2-4-7-14/h2-4,6-7,10-12,23H,5,9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBKURQSFYEYBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC1=CC(=O)OC2=CC(=C(C=C12)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.